An In-depth Technical Guide to 2-(Methylthio)phenylboronic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(Methylthio)phenylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)phenylboronic acid, with the CAS Number 168618-42-6, is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its unique structural feature, a methylthio group ortho to the boronic acid moiety, imparts specific reactivity and properties that make it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 2-(Methylthio)phenylboronic acid, with a focus on providing practical information for researchers and professionals in drug discovery and development. The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.
Physicochemical Properties
2-(Methylthio)phenylboronic acid is typically a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 168618-42-6 | |
| Molecular Formula | C₇H₉BO₂S | |
| Molecular Weight | 168.02 g/mol | |
| Melting Point | 77-83 °C (lit.) | |
| Appearance | White to light yellow crystalline powder | |
| Purity | ≥95% |
Synthesis of 2-(Methylthio)phenylboronic Acid
The synthesis of 2-(Methylthio)phenylboronic acid can be achieved through the lithiation of a suitable precursor followed by quenching with a trialkyl borate. A common and effective starting material is 2-bromothioanisole. The general synthetic approach is outlined below.
Synthetic Workflow
Caption: General workflow for the synthesis of 2-(Methylthio)phenylboronic acid.
Experimental Protocol
The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, 2-(methoxymethoxy)phenylboronic acid.[2] This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
2-Bromothioanisole
-
tert-Butyllithium (t-BuLi) in pentane (e.g., 1.7 M solution)
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Pentane, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Acetic acid or dilute hydrochloric acid
-
Dichloromethane
-
Water, deionized
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Lithiation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve 2-bromothioanisole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of tert-butyllithium in pentane (2.0 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add trimethyl borate (1.5 eq) as a neat liquid dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional hour.
-
Workup and Isolation: Allow the reaction mixture to warm to room temperature and stir for another hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Concentrate the mixture under reduced pressure to remove the organic solvents. Adjust the pH of the aqueous residue to approximately 3 with acetic acid or dilute HCl. Extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by washing with hexane to afford 2-(Methylthio)phenylboronic acid as a colorless powder. A typical yield for this type of reaction is around 70%.[2]
Spectroscopic Data
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| δ (ppm) | δ (ppm) |
| ~7.8-7.9 (dd, 1H, Ar-H) | ~145 (Ar-C) |
| ~7.4-7.5 (m, 1H, Ar-H) | ~135 (Ar-C) |
| ~7.2-7.3 (m, 2H, Ar-H) | ~130 (Ar-C) |
| ~4.5-6.0 (br s, 2H, B(OH)₂) | ~128 (Ar-C) |
| ~2.5 (s, 3H, S-CH₃) | ~125 (Ar-C) |
| ~15 (S-CH₃) |
Note: The chemical shifts are estimates based on related structures and may vary. The signal for the carbon atom attached to boron is often broad or not observed in ¹³C NMR spectra.
Solubility and Stability
Solubility
Phenylboronic acids generally exhibit good solubility in polar organic solvents and are sparingly soluble in nonpolar hydrocarbons.[3][4] The solubility of 2-(Methylthio)phenylboronic acid is expected to follow this trend.
| Solvent | Qualitative Solubility |
| Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetone | Soluble |
| Chloroform | Moderately Soluble |
| Methylcyclohexane | Poorly Soluble |
| Water | Sparingly Soluble |
Note: The presence of the methylthio group may slightly alter the solubility profile compared to unsubstituted phenylboronic acid.
Stability and Storage
2-(Methylthio)phenylboronic acid should be stored in a cool, dry place away from moisture. Boronic acids have a tendency to undergo dehydration to form boroxines (trimeric anhydrides), especially upon heating.[3] It is recommended to store the compound at 2-8 °C.[5]
Applications in Drug Discovery and Materials Science
The primary application of 2-(Methylthio)phenylboronic acid is as a versatile building block in organic synthesis, particularly in the construction of biaryl and substituted aromatic compounds through Suzuki-Miyaura cross-coupling reactions.[1][6]
Suzuki-Miyaura Coupling
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Drug Development
The biaryl motif is a common structural feature in many approved drugs and drug candidates. 2-(Methylthio)phenylboronic acid serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting central nervous system disorders.[6] The introduction of the methylthio group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. Phenylboronic acid-containing polymers have also been explored for biomedical applications such as drug delivery and tissue engineering.[7]
Materials Science
In materials science, 2-(Methylthio)phenylboronic acid is utilized in the development of organic electronic materials. The ability to form carbon-carbon bonds through cross-coupling reactions allows for the synthesis of conjugated polymers and small molecules with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Phenylboronic acid-functionalized materials are also used in the development of sensors and stimuli-responsive systems.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. thno.org [thno.org]
- 6. 2-(Methylthio)phenylboronic acid [myskinrecipes.com]
- 7. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
